molecular formula C13H9ClKN4O2P B2897921 potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate CAS No. 474877-51-5

potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate

Cat. No. B2897921
CAS RN: 474877-51-5
M. Wt: 358.76
InChI Key: HTWDBHHCUAUOBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that likely contains a pyridazinyl and imidazol ring, a phenyl group, and a phosphinate group. It’s worth noting that compounds with similar structures have been synthesized and studied for various applications .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods like B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the pyridazinyl and imidazol rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, a similar compound, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a solid at room temperature .

Scientific Research Applications

Synthesis of Fluorescent Heterocyclic Dyes

Potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate can be utilized in the synthesis of novel fluorescent heterocyclic dyes. These dyes have favorable photophysical properties and play a crucial role in charge transfer processes, which are significant in physics, chemistry, and biology .

Cytotoxic Evaluation in Cancer Research

This compound has been used in the synthesis of derivatives that are evaluated for their cytotoxic effects against various cancer cell lines. The derivatives exhibit potential as anti-cancer agents, providing a new avenue for the development of cancer therapeutics .

Development of Antiviral Agents

The structural framework of potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate is similar to compounds that have shown promise as antiviral agents. This suggests potential applications in the treatment of viral infections, including chronic hepatitis C virus infection .

Fluorescence Sensing for Metal Ions Detection

The compound’s derivatives have been researched for their selectivity and reliability in fluorescence sensing. They can detect metal ions in complex media with low detection limits, which is crucial for monitoring pollution by toxic metals .

Agrochemical Applications

Compounds with similar structures have been reported to possess significant agrochemical properties. They can be used as potent inhibitors in plant growth regulation, providing a basis for developing new agrochemicals .

Water Solubility Enhancement in Drug Candidates

Pyridazine derivatives, which share a similar structure with this compound, can improve the physicochemical profile of drug candidates by increasing their water solubility. This is vital for the development of more effective and easily administrable drugs .

Mechanism of Action

The mechanism of action of such compounds can vary greatly depending on their specific structure and the context in which they’re used. Some similar compounds have shown activity against various cancer cell lines .

Safety and Hazards

The safety and hazards associated with such compounds would also depend on their specific structure. For instance, 1-(6-chloropyridazin-3-yl)piperidin-4-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, inhaled, or in contact with skin and eyes .

Future Directions

The future directions for research on such compounds could include further exploration of their synthesis methods, structural analysis, and potential applications, particularly in the field of medicinal chemistry given the biological activity exhibited by similar compounds .

properties

IUPAC Name

potassium;[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN4O2P.K/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10;/h1-9H,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDBHHCUAUOBP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClKN4O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium (1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl)(phenyl)phosphinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.